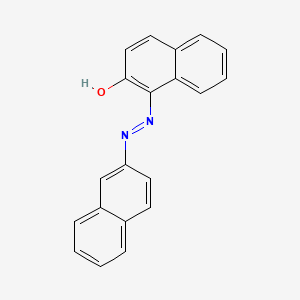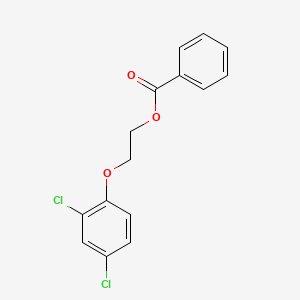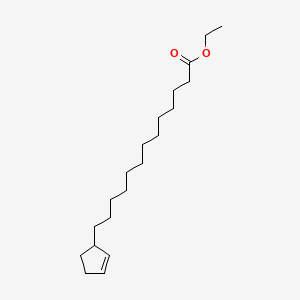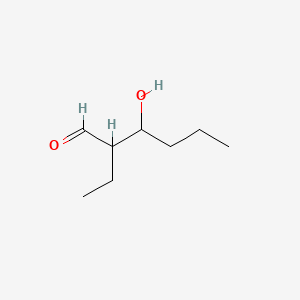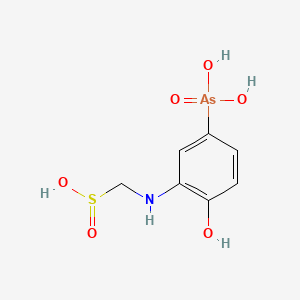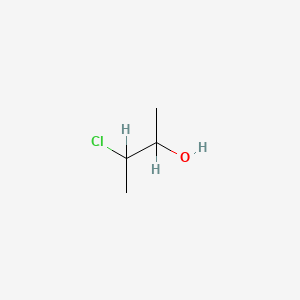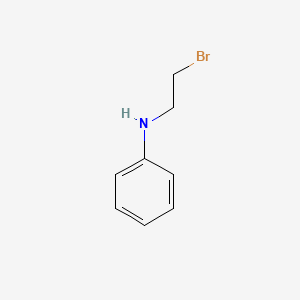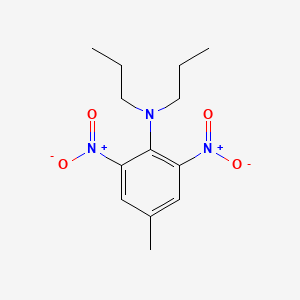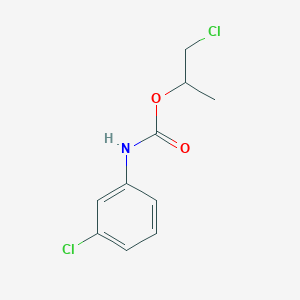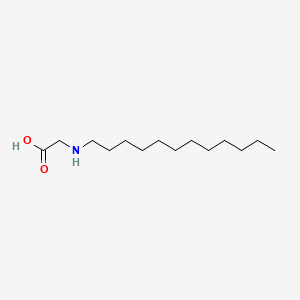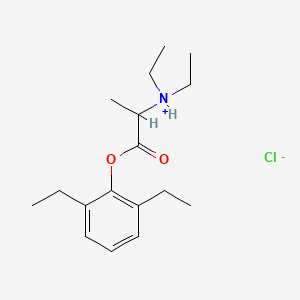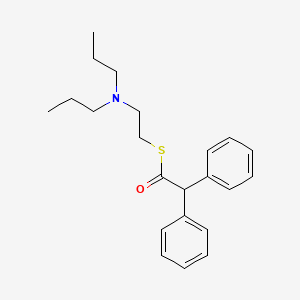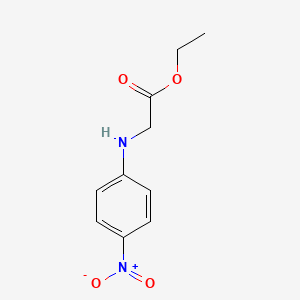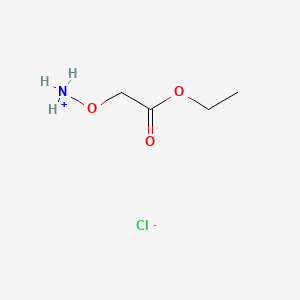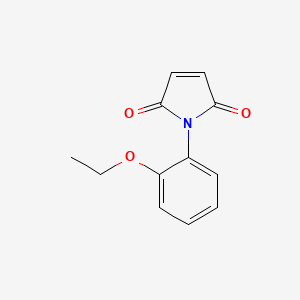
1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
説明
1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione, also known as 2-ethoxy-1-phenylpyrrole-2,5-dione or 2-ethoxy-1-phenyl-2,5-pyrroledione, is a heterocyclic compound with a five-membered ring structure containing a nitrogen atom, an oxygen atom, and two carbon atoms. It is a colorless solid that is soluble in organic solvents and has a melting point of 74-76°C. It is used in the synthesis of various pharmaceuticals and other compounds, as well as in scientific research applications.
科学的研究の応用
Electron Transport Layer in Polymer Solar Cells
1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione and its derivatives, such as PDPPNBr, are used as electron transport layers (ETLs) in inverted polymer solar cells (PSCs). These materials enhance the power conversion efficiency of PSCs due to their high conductivity and electron mobility, as well as their ability to facilitate electron extraction and reduce exciton recombination at the active layer/cathode interface (Hu et al., 2015).
Corrosion Inhibition
Derivatives of 1H-pyrrole-2,5-dione, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been shown to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. They exhibit increased inhibition efficiency with concentration and are characterized by a chemisorption process on the steel surface (Zarrouk et al., 2015).
Glycolic Acid Oxidase Inhibition
A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has been prepared as inhibitors of glycolic acid oxidase (GAO). These compounds, especially those with large lipophilic 4-substituents, have been found to be potent, competitive inhibitors of porcine liver GAO (Rooney et al., 1983).
Photoluminescent Materials
Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, like DPP, are used in the synthesis of photoluminescent conjugated polymers. These polymers show strong photoluminescence and are suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Organic Solar Cells
1H-pyrrole-2,5-dione derivatives have been utilized in organic solar cells. For instance, an H-shaped small molecular non-fullerene electron acceptor based on diketopyrrolopyrrole has shown high optical absorption, good solubility, thermal stability, and promising optoelectronic properties, leading to an encouraging efficiency in polymer solar cells (Gupta et al., 2017).
特性
IUPAC Name |
1-(2-ethoxyphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-10-6-4-3-5-9(10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXDDBJMCPRNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958026 | |
| Record name | 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
36817-57-9 | |
| Record name | 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36817-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC176366 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



